molecular formula C25H30O5 B1237281 2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone CAS No. 113866-89-0

2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone

Cat. No. B1237281
CAS RN: 113866-89-0
M. Wt: 410.5 g/mol
InChI Key: FVNFXIPJDHVJGE-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

, also known as ac-5-1, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in fruits. This makes a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis Techniques

  • 2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone has been synthesized using regio-selective iodination and Suzuki coupling reactions. This methodology provides precise control during iodination and improves overall yields (Wang et al., 2014).

Inhibition of Platelet Aggregation

  • This compound, identified as AC-51, has shown significant inhibition of platelet aggregation induced by various agents. The inhibition mechanism differs from that of aspirin (Mozef et al., 2011).

Antifungal and Antioxidant Properties

  • Derived from the leaves of Artocarpus nobilis, 2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone exhibits notable antifungal activity and radical scavenging properties (Jayasinghe et al., 2004).

Inhibitory Effects on 5α-Reductase

  • This compound has demonstrated potent inhibitory effects on 5α-reductase, exceeding that of naturally occurring inhibitors (Shimizu et al., 2000).

Anti-inflammatory Activity

  • Geranyl flavonoids from Artocarpus communis, including variants of 2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone, have shown promising anti-inflammatory activity by inhibiting the production of proinflammatory mediators (Hsu et al., 2012).

Antioxidative Properties

  • Certain derivatives of 2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone possess strong antioxidative activity, as demonstrated in studies involving Piper elongatum VAHL (Masuoka et al., 1997).

Cytotoxic Effects in Cancer Cells

  • Geranyl chalcone derivatives from Artocarpus communis, including 2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone, have exhibited cytotoxic effects in SW 872 human liposarcoma cells, indicating potential anticancer properties (Fang et al., 2008).

properties

CAS RN

113866-89-0

Product Name

2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone

Molecular Formula

C25H30O5

Molecular Weight

410.5 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]propan-1-one

InChI

InChI=1S/C25H30O5/c1-16(2)5-4-6-17(3)7-11-20-18(9-14-23(28)25(20)30)8-13-22(27)21-12-10-19(26)15-24(21)29/h5,7,9-10,12,14-15,26,28-30H,4,6,8,11,13H2,1-3H3/b17-7+

InChI Key

FVNFXIPJDHVJGE-REZTVBANSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)CCC(=O)C2=C(C=C(C=C2)O)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)CCC(=O)C2=C(C=C(C=C2)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)CCC(=O)C2=C(C=C(C=C2)O)O)C)C

melting_point

132-136°C

Other CAS RN

113866-89-0

physical_description

Solid

synonyms

3,4,2',4'-tetrahydroxy-2-geranyldihydrochalcone
AC 5-1
AC-5-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone
Reactant of Route 2
2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone
Reactant of Route 3
2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone
Reactant of Route 4
2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone
Reactant of Route 5
2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone
Reactant of Route 6
2-Geranyl-2',3,4,4'-tetrahydroxydihydrochalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.